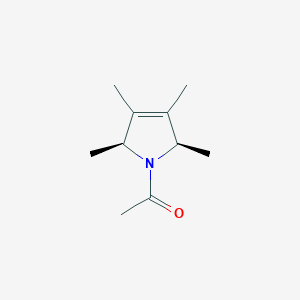
1-((2R,5S)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of an acetyl group at the nitrogen atom and four methyl groups at the 2, 3, 4, and 5 positions of the pyrrole ring. The cis configuration indicates the spatial arrangement of the substituents around the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . The reaction typically requires a catalyst such as iron(III) chloride and proceeds under mild conditions in water.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the 3 and 4 positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) involves its interaction with various molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The methyl groups on the pyrrole ring can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within biological systems .
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole, 2,5-dihydro-
- 1H-Pyrrole, 1-acetyl-
- 1H-Pyrrole, 2,3,4,5-tetramethyl-
Comparison: 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is unique due to its specific substitution pattern and cis configuration. This configuration can influence the compound’s reactivity and interactions with other molecules. Compared to other pyrrole derivatives, this compound may exhibit different biological activities and chemical properties, making it a valuable target for further research .
Propriétés
Numéro CAS |
120892-99-1 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-[(2S,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9+ |
Clé InChI |
GEFYWFCYXBGFGS-DTORHVGOSA-N |
SMILES |
CC1C(=C(C(N1C(=O)C)C)C)C |
SMILES isomérique |
C[C@@H]1C(=C([C@@H](N1C(=O)C)C)C)C |
SMILES canonique |
CC1C(=C(C(N1C(=O)C)C)C)C |
Synonymes |
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















